4-Bromo-3-chloro-6-ethoxyquinoline
Description
4-Bromo-3-chloro-6-ethoxyquinoline is a halogenated quinoline derivative characterized by substitutions at positions 3 (chloro), 4 (bromo), and 6 (ethoxy) on the quinoline core. The ethoxy group enhances solubility in organic solvents, while bromine and chlorine substituents introduce steric and electronic effects critical for applications in pharmaceuticals, agrochemicals, or material science. Quinoline derivatives are often employed as intermediates in drug synthesis due to their ability to modulate pharmacokinetic properties through targeted substitutions.
Properties
CAS No. |
1210208-11-9 |
|---|---|
Molecular Formula |
C11H9BrClNO |
Molecular Weight |
286.553 |
IUPAC Name |
4-bromo-3-chloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(12)9(13)6-14-10/h3-6H,2H2,1H3 |
InChI Key |
AYQSHCXZKXTDHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Cl)Br |
Synonyms |
4-Bromo-3-chloro-6-ethoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline Derivatives
Key Differences and Implications
Ethoxy vs. Methoxy: The 6-ethoxy group in the target compound offers greater steric bulk and lipophilicity than 7-methoxy in CAS 476194-45-3, impacting solubility and intermolecular interactions .
Synthetic Utility: The ester group in Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3) facilitates hydrolysis to carboxylic acids, a common step in prodrug design . 6-Bromo-4-chloro-3-nitroquinoline (CAS 723281-72-9) serves as a precursor for amines via nitro reduction, a pathway less accessible in the target compound due to its chloro substituent .
Biological Relevance: Halogenated quinolines, such as 4-bromo-6-ethoxyquinoline (CAS 1070879-28-5), are explored for antimicrobial activity. The addition of 3-chloro in the target compound may enhance target binding via increased halogen bonding .
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